molecular formula C10H11ClO3 B11721204 1-(2-Chloro-5-methoxyphenoxy)propan-2-one

1-(2-Chloro-5-methoxyphenoxy)propan-2-one

Cat. No.: B11721204
M. Wt: 214.64 g/mol
InChI Key: BTHATVCDFNNBSS-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methoxyphenoxy)propan-2-one is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenoxypropanone, characterized by the presence of a chloro and methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-methoxyphenoxy)propan-2-one typically involves the reaction of 2-chloro-5-methoxyphenol with epichlorohydrin under basic conditions to form the intermediate 1-(2-Chloro-5-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then subjected to acidic hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methoxyphenoxy)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxypropanones.

    Oxidation: Formation of methoxybenzoic acids or aldehydes.

    Reduction: Formation of 1-(2-Chloro-5-methoxyphenoxy)propan-2-ol.

Scientific Research Applications

1-(2-Chloro-5-methoxyphenoxy)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methoxyphenoxy)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1,3-Bis(2-methoxyphenoxy)propan-2-ol: Contains two methoxyphenoxy groups.

    Chloroacetone: Contains a chloro group and a carbonyl group but lacks the aromatic ring.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

1-(2-chloro-5-methoxyphenoxy)propan-2-one

InChI

InChI=1S/C10H11ClO3/c1-7(12)6-14-10-5-8(13-2)3-4-9(10)11/h3-5H,6H2,1-2H3

InChI Key

BTHATVCDFNNBSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=CC(=C1)OC)Cl

Origin of Product

United States

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